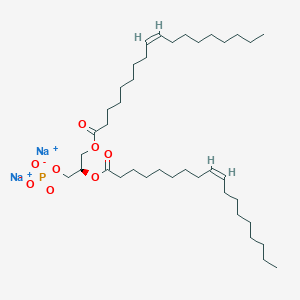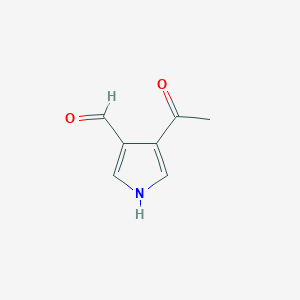![molecular formula C32H26Cl2N6O2Ru B12867816 Bis(2,2'-bipyridyl)(4'-methyl-[2,2']bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride](/img/structure/B12867816.png)
Bis(2,2'-bipyridyl)(4'-methyl-[2,2']bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,2’-bipyridyl)(4’-methyl-[2,2’]bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride: is a ruthenium-based complex that has garnered significant interest in the fields of chemistry and materials science. This compound is known for its unique photophysical and electrochemical properties, making it a valuable component in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2’-bipyridyl)(4’-methyl-[2,2’]bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride typically involves the coordination of ruthenium with bipyridyl ligands. The process generally includes the following steps:
Ligand Preparation: The bipyridyl ligands, including 2,2’-bipyridyl and 4’-methyl-[2,2’]bipyridinyl-4-carboxylicacid, are synthesized separately.
Complex Formation: Ruthenium trichloride is reacted with the bipyridyl ligands in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions.
Purification: The resulting complex is purified using techniques like recrystallization or column chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and solvent systems.
化学反応の分析
Types of Reactions
Bis(2,2’-bipyridyl)(4’-methyl-[2,2’]bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states, often using oxidizing agents like cerium ammonium nitrate.
Reduction: It can be reduced back to its original state using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Cerium ammonium nitrate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Various ligands in solvents like acetonitrile or dichloromethane, often under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of ruthenium complexes with different ligands.
科学的研究の応用
Bis(2,2’-bipyridyl)(4’-methyl-[2,2’]bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride: has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Employed in bioimaging and as a probe for studying biological systems due to its luminescent properties.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of dye-sensitized solar cells and other optoelectronic devices.
作用機序
The mechanism by which Bis(2,2’-bipyridyl)(4’-methyl-[2,2’]bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride exerts its effects involves the interaction of its ruthenium center with various molecular targets. The compound’s photophysical properties allow it to absorb light and transfer energy to other molecules, leading to various photochemical reactions. In biological systems, it can generate reactive oxygen species upon light activation, which can damage cellular components and lead to cell death, making it useful in photodynamic therapy.
類似化合物との比較
Bis(2,2’-bipyridyl)(4’-methyl-[2,2’]bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride: can be compared with other ruthenium-based complexes, such as:
cis-Bis(isothiocyanato)bis(2,2’-bipyridyl-4,4’-dicarboxylato)ruthenium(II): Known for its use as a sensitizer in dye-sensitized solar cells.
Bis(2,2’-bipyridyl)(4,4’-dimethyl-2,2’-bipyridyl)ruthenium(II): Exhibits similar photophysical properties but with different ligand structures.
The uniqueness of Bis(2,2’-bipyridyl)(4’-methyl-[2,2’]bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride lies in its specific ligand arrangement, which imparts distinct photophysical and electrochemical characteristics, making it suitable for specialized applications in various fields.
特性
分子式 |
C32H26Cl2N6O2Ru |
|---|---|
分子量 |
698.6 g/mol |
IUPAC名 |
2-(4-methylpyridin-2-yl)pyridine-4-carboxylic acid;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride |
InChI |
InChI=1S/C12H10N2O2.2C10H8N2.2ClH.Ru/c1-8-2-4-13-10(6-8)11-7-9(12(15)16)3-5-14-11;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2-7H,1H3,(H,15,16);2*1-8H;2*1H;/q;;;;;+2/p-2 |
InChIキー |
FDAXMOXRKMYWEQ-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)O.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


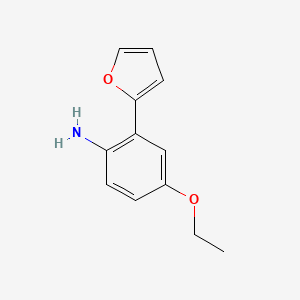
![2-(Trifluoromethoxy)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12867747.png)
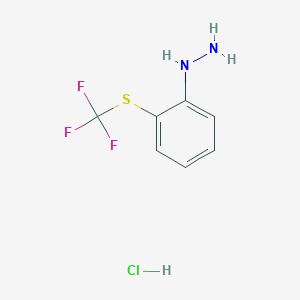

![5-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B12867758.png)

![Imidazo[1,2-a]pyrimidine-7-methanamine](/img/structure/B12867764.png)

![4-[2-(4-Methoxyphenoxy)ethoxy]aniline](/img/structure/B12867791.png)
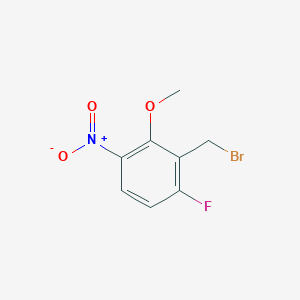
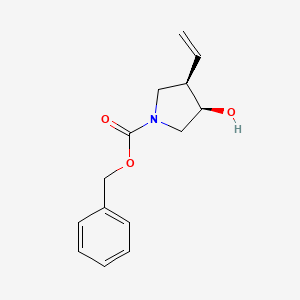
![2-Acetylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B12867809.png)
